molecular formula C23H32N6O3S B1662757 Tazifylline CAS No. 79712-55-3

Tazifylline

Cat. No. B1662757
Key on ui cas rn: 79712-55-3
M. Wt: 472.6 g/mol
InChI Key: JTOUASWUIMAMAD-UHFFFAOYSA-N
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Patent
US04374835

Procedure details

1.0 g of 7-[3-[4-(3-phenylthiopropyl)-1-piperazinyl]-2-hydroxypropyl]theophylline 2 HCl suspended in 50 ml of ether is stirred with excess dilute aqueous potassium carbonate solution until the salt is completely dissolved. The organic layer is then separated, washed twice with water, dried over magnesium sulfate and evaporated to yield 7-[3-[4-(3-phenylthiopropyl)-1-piperazinyl]-2-hydroxypropyl]theophylline as the free base.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[C:3]1([S:9][CH2:10][CH2:11][CH2:12][N:13]2[CH2:18][CH2:17][N:16]([CH2:19][CH:20]([OH:35])[CH2:21][N:22]3[C:31]4[C:30](=[O:32])[N:28]([CH3:29])[C:27](=[O:33])[N:26]([CH3:34])[C:25]=4[N:24]=[CH:23]3)[CH2:15][CH2:14]2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+]>CCOCC>[C:3]1([S:9][CH2:10][CH2:11][CH2:12][N:13]2[CH2:18][CH2:17][N:16]([CH2:19][CH:20]([OH:35])[CH2:21][N:22]3[C:31]4[C:30](=[O:32])[N:28]([CH3:29])[C:27](=[O:33])[N:26]([CH3:34])[C:25]=4[N:24]=[CH:23]3)[CH2:15][CH2:14]2)[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.Cl.C1(=CC=CC=C1)SCCCN1CCN(CC1)CC(CN1C=NC=2N(C(N(C)C(C12)=O)=O)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is completely dissolved
CUSTOM
Type
CUSTOM
Details
The organic layer is then separated
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCCCN1CCN(CC1)CC(CN1C=NC=2N(C(N(C)C(C12)=O)=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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